1-Boc-3-ethynyl-3-hydroxypiperidine
Overview
Description
1-Boc-3-ethynyl-3-hydroxypiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and a hydroxyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-ethynyl-3-hydroxypiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-Boc-3-piperidone with an ethynylating agent under basic conditions to introduce the ethynyl group. The hydroxyl group can be introduced through subsequent reduction or hydrolysis reactions. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-ethynyl-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of the free amine.
Scientific Research Applications
1-Boc-3-ethynyl-3-hydroxypiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 1-Boc-3-ethynyl-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The Boc protecting group can be removed to reveal the active amine, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-hydroxypiperidine: Lacks the ethynyl group but has similar structural features.
1-Boc-4-hydroxypiperidine: Similar structure but with the hydroxyl group at a different position.
1-Boc-3-azetidinone: Contains a different ring structure but shares the Boc protecting group
Properties
IUPAC Name |
tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCVJBKPWSSTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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